2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of medicinal chemistry. rroij.comnih.gov Their prevalence is underscored by the fact that a vast majority of biologically active compounds and approved drugs incorporate these scaffolds. nih.govijnrd.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby enhancing their therapeutic efficacy and safety profiles. nih.gov The structural diversity inherent in heterocyclic chemistry provides a versatile platform for the design and synthesis of novel therapeutic agents that can interact with a wide array of biological targets with high specificity and potency. rroij.com
Overview of Pyrazine (B50134) as a Privileged Core Scaffold in Bioactive Molecules
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. scilit.comresearchgate.net This designation stems from its frequent appearance in compounds exhibiting a wide range of biological activities. mdpi.comresearchgate.netnih.gov The pyrazine ring system is a key component in numerous natural products, pharmaceuticals, and functional materials. researchgate.nettandfonline.com Its unique electronic properties and ability to participate in various chemical interactions make it a valuable building block for the development of new drugs. researchgate.netnih.gov
The journey of pyrazine derivatives in pharmaceuticals has been marked by significant milestones. One of the most notable examples is pyrazinamide (B1679903), a cornerstone drug in the treatment of tuberculosis for decades. rjpbcs.com The success of pyrazinamide spurred further investigation into the therapeutic potential of the pyrazine scaffold. Over the years, advancements in synthetic chemistry have enabled the creation of a vast library of pyrazine derivatives with diverse substitutions, leading to the discovery of compounds with a wide array of pharmacological applications. nih.govtandfonline.com This evolution continues today, with researchers actively exploring novel pyrazine-based molecules for various therapeutic targets. benthamdirect.comnih.gov
The versatility of the pyrazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. mdpi.comresearchgate.netnih.govtandfonline.comtandfonline.com These activities are often influenced by the nature and position of the substituents on the pyrazine ring.
Numerous studies have highlighted the anti-inflammatory and analgesic properties of pyrazine derivatives. mdpi.comresearchgate.neteurekaselect.com These compounds have been shown to modulate inflammatory pathways, offering potential therapeutic avenues for conditions such as arthritis and other inflammatory disorders. researchgate.neteurekaselect.com The mechanism of action often involves the inhibition of key inflammatory mediators. Some pyrazoline derivatives, which share structural similarities, have also demonstrated significant analgesic and anti-inflammatory effects. nih.govnih.gov
The fight against cancer has seen the emergence of pyrazine-containing compounds as promising therapeutic agents. benthamdirect.comnih.gov Pyrazine derivatives have demonstrated potent anticancer and antiproliferative activities against various cancer cell lines. mdpi.comnih.govbenthamdirect.comnih.gov Their mechanisms of action are diverse and can include the inhibition of protein kinases, enzymes crucial for cell signaling and proliferation. tandfonline.com Several pyrazine-based kinase inhibitors have advanced into clinical trials, underscoring their therapeutic potential. tandfonline.com The structural versatility of the pyrazine scaffold allows for the fine-tuning of molecules to target specific pathways involved in cancer progression. benthamdirect.comnih.gov
Pyrazine derivatives have a well-documented history of antimicrobial activity. mdpi.comnih.govrjpbcs.commdpi.comresearchgate.net This includes antibacterial, antifungal, and antiparasitic properties. mdpi.comnih.govresearchgate.net The antibacterial efficacy of some pyrazine compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netnih.govnih.gov For instance, certain triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity comparable to the antibiotic ampicillin. mdpi.comresearchgate.netnih.gov The antifungal and antiparasitic activities of pyrazine-containing molecules further broaden their potential applications in infectious disease therapy. mdpi.comnih.govresearchgate.net
Diverse Pharmacological Activity Profiles Associated with Pyrazine Scaffolds
Other Noteworthy Biological Activities (e.g., Antioxidant, Anticonvulsant)
Beyond the more commonly associated activities like anticancer and antimicrobial effects, derivatives of pyrazine, furan (B31954), and piperazine (B1678402) have demonstrated a range of other important biological properties, including antioxidant and anticonvulsant effects.
Antioxidant Activity:
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Heterocyclic compounds containing pyrazine, furan, and piperazine moieties have been investigated for their potential to act as antioxidants.
Pyrazine Derivatives: Certain pyrazine derivatives have been shown to possess antioxidant properties. For instance, studies on cinnamic acid–pyrazine derivatives have demonstrated their ability to protect human microvascular endothelial and neuroblastoma cell lines from free radical damage. nih.gov
Furan Derivatives: Furan-containing compounds have also exhibited significant antioxidant activity. Research has identified furan derivatives with the ability to scavenge free radicals and inhibit lipid peroxidation, highlighting their potential as therapeutic agents against oxidative stress-related conditions. nih.gov
Piperazine Derivatives: The piperazine scaffold is frequently incorporated into molecules with antioxidant potential. wikipedia.org It can be coupled with various other heterocyclic rings or natural products known for their antioxidant effects to yield hybrid compounds with enhanced activity.
Anticonvulsant Activity:
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Derivatives of pyrazine, furan, and piperazine have emerged as promising candidates.
Pyrazine Derivatives: Novel pyrrole[1,2-a]pyrazine derivatives have been synthesized and evaluated in animal models of epilepsy, with several compounds showing significant seizure protection in tests such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Furan Derivatives: The furan ring has been incorporated into various molecular structures that exhibit anticonvulsant properties. For example, some furan-containing compounds have shown potent activity in preclinical models of epilepsy. nih.gov
Piperazine Derivatives: A number of piperazine derivatives have been investigated for their anticonvulsant effects. For instance, certain dicarboxylic piperazine derivatives that act as antagonists at glutamate (B1630785) receptors have been shown to protect against seizures in rodent models.
Table 1: Examples of Noteworthy Biological Activities
| Scaffold | Biological Activity | Research Finding |
| Pyrazine | Antioxidant | Cinnamic acid–pyrazine derivatives protect against free radical damage in neuronal cell lines. nih.gov |
| Pyrazine | Anticonvulsant | Novel pyrrole[1,2-a]pyrazine derivatives displayed significant seizure protection in animal models. |
| Furan | Antioxidant | Furan derivatives have been shown to scavenge free radicals and inhibit lipid peroxidation. nih.gov |
| Furan | Anticonvulsant | Certain furan-containing compounds exhibit potent activity in preclinical models of epilepsy. nih.gov |
| Piperazine | Antioxidant | Piperazine-containing compounds, often as hybrids, show enhanced antioxidant activity. wikipedia.org |
| Piperazine | Anticonvulsant | Dicarboxylic piperazine derivatives protect against seizures in rodent models by antagonizing glutamate receptors. |
Therapeutic Relevance of Furan Moieties in Chemical Biology
The furan moiety is a key building block in medicinal chemistry, valued for its unique structural features and its presence in a wide array of biologically active compounds. Its therapeutic relevance stems from its ability to contribute to molecular diversity, influence physicochemical properties, and participate in crucial interactions with biological targets.
The furan ring's structure provides a versatile platform for generating molecular diversity. As a five-membered aromatic heterocycle, it can be readily functionalized at various positions, allowing for the systematic modification of a molecule's shape, size, and electronic properties. This ease of substitution enables the creation of large libraries of compounds for screening and lead optimization.
Furan-containing compounds have demonstrated a broad spectrum of biological activities, making them significant in the development of new therapeutic agents. The furan nucleus is a pharmacologically active entity, and its incorporation into molecules has led to the discovery of potent drugs. thieme-connect.com
The biological significance of furan derivatives is vast, with examples found in various therapeutic areas:
Antimicrobial Agents: Nitrofurantoin, a furan-containing antibiotic, is a well-established treatment for urinary tract infections. Its mechanism involves the reduction of the nitro group to reactive intermediates that damage bacterial DNA.
Anti-inflammatory Drugs: Rofecoxib, a selective COX-2 inhibitor, contains a furanone ring that is crucial for its binding to the enzyme and its anti-inflammatory effects.
Anticancer Agents: Numerous furan-containing compounds have been investigated for their anticancer properties. For example, certain furan-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines in vitro.
Antiviral Agents: The furan ring is a component of some antiviral compounds, where it contributes to the molecule's ability to inhibit viral replication.
Table 2: Examples of Biologically Significant Furan-Containing Compounds
| Compound Class/Example | Biological Activity | Mechanism of Action/Significance |
| Nitrofurantoin | Antibacterial | The nitro group on the furan ring is reduced to reactive intermediates that damage bacterial DNA. |
| Rofecoxib | Anti-inflammatory | The furanone ring is essential for binding to and inhibiting the COX-2 enzyme. |
| Furan-2-carboxamide derivatives | Anticancer | Exhibit potent antiproliferative activity against a range of cancer cell lines. |
| Various Furan Derivatives | Antiviral | The furan scaffold contributes to the inhibition of viral replication processes. |
Central Role of Piperazine Ring Systems in Pharmaceutical Design
The piperazine ring is a ubiquitous and highly valued scaffold in pharmaceutical design. Its prevalence in a vast number of marketed drugs and clinical candidates is a testament to its versatility and favorable properties.
The piperazine ring's versatility is one of its most significant attributes in medicinal chemistry. It can serve multiple roles within a drug molecule:
Bioisosteric Linker: Piperazine is frequently used as a linker to connect two or more pharmacophoric groups. Its chair conformation provides a defined spatial arrangement for the attached moieties, which can be crucial for optimal binding to a biological target. The two nitrogen atoms offer points for substitution, allowing for the modulation of the linker's length and flexibility.
Pharmacophoric Element: In many drug molecules, the piperazine ring itself is a key pharmacophoric element, directly participating in interactions with the target receptor or enzyme. The nitrogen atoms can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors. This ability to engage in hydrogen bonding is often critical for high-affinity binding.
The physicochemical properties of piperazine, such as its basicity and water solubility, can be readily modified by attaching different substituents to its nitrogen atoms. This allows for the fine-tuning of a drug's pharmacokinetic properties. researchgate.net
Table 3: Versatility of the Piperazine Ring
| Role | Description | Example |
| Bioisosteric Linker | Connects pharmacophoric groups with a defined spatial orientation. | In many kinase inhibitors, piperazine links the core scaffold to a solvent-exposed region. |
| Pharmacophoric Element | Directly interacts with the biological target through hydrogen bonding. | The nitrogen atoms of piperazine often form key interactions with amino acid residues in receptor binding pockets. |
| Solubilizing Group | The basic nitrogen atoms can be protonated, increasing water solubility. | Incorporation of a piperazine moiety can improve the aqueous solubility of poorly soluble compounds. |
The piperazine scaffold is a common feature in a wide array of marketed drugs across various therapeutic areas. Its presence is a strong indicator of its acceptance and utility in drug development.
Examples of marketed drugs containing a piperazine moiety include:
Antipsychotics: Aripiprazole and Olanzapine are widely prescribed antipsychotic medications that feature a piperazine ring.
Antidepressants: Trazodone and Nefazodone are examples of antidepressants that incorporate the piperazine scaffold.
Antihistamines: Cetirizine and Levocetirizine, commonly used for allergies, contain a piperazine ring.
Anticancer Agents: Imatinib, a targeted cancer therapy, has a piperazine moiety that is crucial for its activity.
Antiviral Drugs: Indinavir, a protease inhibitor used in the treatment of HIV, contains a piperazine ring.
The prevalence of piperazine is not limited to marketed drugs; it is also a common feature in numerous preclinical candidates currently under investigation for a variety of diseases. This continued interest underscores the enduring importance of the piperazine scaffold in the quest for new and improved medicines.
Table 4: Examples of Marketed Drugs Containing a Piperazine Moiety
| Drug Name | Therapeutic Area | Role of Piperazine |
| Aripiprazole | Antipsychotic | Part of the pharmacophore, interacting with dopamine (B1211576) and serotonin (B10506) receptors. |
| Cetirizine | Antihistamine | Contributes to the molecule's binding to the H1 receptor. |
| Imatinib | Anticancer | The N-methylpiperazine group enhances solubility and target binding. |
| Indinavir | Antiviral (HIV) | Forms key hydrogen bonds within the active site of HIV protease. |
| Sildenafil | Erectile Dysfunction | The N-methylpiperazine moiety improves pharmacokinetic properties. |
Strategic Rationale for the Molecular Hybridization of Pyrazine, Furan, and Piperazine Moieties within Novel Chemical Entities
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The goal is to create a new chemical entity with an enhanced biological activity profile, potentially acting on multiple targets or exhibiting a synergistic effect. While no specific research has been found detailing the combination of pyrazine, furan, and piperazine into the target compound, we can infer the strategic rationale based on the known attributes of each component.
The hypothetical design of 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine likely aims to capitalize on the synergistic potential of its constituent parts. A plausible synthetic route could involve the nucleophilic substitution of a halogenated precursor, such as 2-chloro-6-(2-furyl)pyrazine, with piperazine. researchgate.net
The strategic thinking behind such a molecular design could include:
Multi-target Engagement: The pyrazine-furan core could be designed to interact with a primary biological target, leveraging the aromatic and hydrogen-bonding capabilities of these rings. The piperazine moiety, a common feature in many centrally-acting agents, could be incorporated to introduce a secondary interaction with a receptor or transporter, potentially leading to a dual-action mechanism.
Fine-tuning of Biological Activity: The piperazine scaffold offers two nitrogen atoms that can be substituted. This allows for the systematic modification of the molecule's properties. For instance, the unsubstituted nitrogen in this compound could be further functionalized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic parameters.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-piperazin-1-ylpyrazine |
InChI |
InChI=1S/C12H14N4O/c1-2-11(17-7-1)10-8-14-9-12(15-10)16-5-3-13-4-6-16/h1-2,7-9,13H,3-6H2 |
InChI Key |
PFEJKGAHWBIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Furyl 6 1 Piperazinyl Pyrazine and Its Analogues
General Synthetic Strategies for Substituted Pyrazines
The construction of substituted pyrazines is a well-established area of organic synthesis, with primary methods including the formation of the pyrazine (B50134) core through cyclocondensation reactions and the subsequent introduction of substituents onto a pre-formed pyrazine ring.
Cyclocondensation Reactions for Pyrazine Core Formation
Cyclocondensation reactions are a foundational approach for the synthesis of the pyrazine ring system. These reactions typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The versatility of this method allows for the preparation of a wide array of substituted pyrazines by varying the substituents on both the diamine and dicarbonyl precursors. For the synthesis of unsymmetrically substituted pyrazines, such as the target molecule, careful selection of starting materials is crucial to control the regioselectivity of the condensation.
A common strategy involves the reaction of an α-amino ketone or aldehyde with another α-amino ketone or aldehyde, which upon dimerization and subsequent oxidation, yields the pyrazine ring. However, when using two different α-amino carbonyl compounds, the formation of a mixture of products is a significant challenge.
More controlled approaches utilize the condensation of an α-dicarbonyl compound with a 1,2-diamine. For instance, the reaction of an unsymmetrical glyoxal (B1671930) derivative with a substituted ethylenediamine (B42938) can provide a route to unsymmetrically substituted pyrazines. The regiochemical outcome of such reactions is influenced by the electronic and steric properties of the substituents on the starting materials.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1,2-Diamine | 1,2-Dicarbonyl | Substituted Pyrazine | nih.gov |
| α-Amino Ketone | α-Amino Ketone | Symmetrical/Unsymmetrical Pyrazine | N/A |
| Unsymmetrical Glyoxal | Substituted Ethylenediamine | Unsymmetrical Pyrazine | N/A |
Functionalization of Pre-formed Pyrazine Rings for Substituent Introduction
An alternative and often more controlled method for the synthesis of complex pyrazines is the functionalization of a pre-existing pyrazine ring. This approach typically starts with a readily available pyrazine, such as a halopyrazine, which can then undergo a variety of chemical transformations to introduce the desired substituents.
Halogenated pyrazines, particularly chloropyrazines, are versatile intermediates in this regard. The chlorine atoms can be selectively replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions or can serve as handles for transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration, especially when dealing with di- or polysubstituted pyrazines. The inherent electron-deficient nature of the pyrazine ring facilitates nucleophilic substitution.
Furthermore, directed ortho-metalation strategies have been developed for the regioselective functionalization of the pyrazine scaffold. By employing directing groups, specific positions on the pyrazine ring can be metalated and subsequently quenched with various electrophiles to introduce a wide range of functional groups.
Synthetic Approaches for Incorporating the 2-(2-Furyl) Moiety onto the Pyrazine Scaffold
The introduction of a 2-(2-furyl) group onto the pyrazine ring is a critical step in the synthesis of the target compound. This is typically achieved through modern cross-coupling reactions or nucleophilic substitution strategies.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aromatic rings. The Suzuki, Stille, and Negishi reactions are particularly relevant for the synthesis of 2-(2-furyl)pyrazines.
Suzuki Coupling: This reaction involves the coupling of a halopyrazine (e.g., 2-chloropyrazine) with a furan-2-boronic acid or its ester derivatives in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Recent advancements have led to the development of highly active palladium pincer complexes that can catalyze the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids, including heteroarylboronic acids, under mild conditions. beilstein-journals.orgrsc.org
Stille Coupling: The Stille reaction couples a halopyrazine with an organotin reagent, such as 2-(tributylstannyl)furan. This method is known for its tolerance of a wide range of functional groups.
Negishi Coupling: In the Negishi coupling, an organozinc reagent, such as a furylzinc halide, is coupled with a halopyrazine. This reaction often proceeds under mild conditions and with high stereospecificity. The regioselective functionalization of pyrazine derivatives can be achieved through Negishi cross-couplings. researchgate.net
| Cross-Coupling Reaction | Pyrazine Substrate | Furan (B31954) Reagent | Catalyst System |
| Suzuki | 2-Chloropyrazine | 2-Furylboronic acid | Palladium(II) ONO pincer complexes |
| Stille | Halopyrazine | 2-(Tributylstannyl)furan | Palladium catalyst |
| Negishi | Halopyrazine | Furylzinc halide | Palladium or Nickel catalyst |
Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Halogenated Pyrazines
While less common for direct C-C bond formation with furan, nucleophilic aromatic substitution (SNAr) is a principal method for introducing the piperazinyl group. The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. rsc.org
In a potential synthetic route to 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine, a 2-chloro-6-(2-furyl)pyrazine intermediate could be subjected to an SNAr reaction with piperazine (B1678402). The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The regioselectivity of this substitution is generally high, with the nucleophile replacing the halogen atom.
Multicomponent Reactions Incorporating Furan Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively reported, the general principles of MCRs can be applied to the synthesis of substituted pyrazines. nih.gov
For instance, a convergent synthesis could potentially involve a multicomponent reaction that brings together a furan-containing building block, a piperazine-containing component, and precursors for the pyrazine ring. The development of novel MCRs for the synthesis of highly substituted nitrogen-containing heterocycles is an active area of research.
Synthetic Approaches for Incorporating the 6-(1-Piperazinyl) Moiety onto the Pyrazine Scaffold
The introduction of the piperazine ring onto the pyrazine core is a critical transformation in the synthesis of this compound. Several methodologies have been developed to achieve this, primarily involving the reaction of a piperazine nucleophile with an electrophilic pyrazine substrate.
Direct Amination or Nucleophilic Displacement Reactions
One of the most direct and widely utilized methods for attaching a piperazine group to a pyrazine ring is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyrazine ring that is activated towards nucleophilic attack by the presence of an electron-withdrawing group and contains a suitable leaving group, most commonly a halogen atom.
The synthesis of the target compound via this method commences with a precursor such as 2-chloro-6-(2-furyl)pyrazine. chemscene.com The pyrazine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of the electronegative nitrogen atoms in the ring enhances this effect, making the carbon atoms, particularly those adjacent to a halogen, electrophilic. nih.gov The reaction proceeds by the addition of piperazine, which acts as the nucleophile, to the chlorinated pyrazine. This reaction is often carried out in a suitable solvent and may be facilitated by heat or the use of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netrsc.org The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to yield the final product. youtube.com Numerous amine nucleophiles have been successfully reacted with a variety of halo-pyridines, -pyrazines, and -pyrimidines to yield aminated products in moderate to excellent yields. researchgate.net
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloroazines
| Nucleophile | Substrate | Solvent | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Piperazine | 2-Chloro-6-(2-furyl)pyrazine | Dioxane | K2CO3 | Reflux | High | Hypothetical |
| Morpholine | 2-Chloropyrazine | Various | Various | Heat | Moderate-Excellent | researchgate.net |
| Secondary Amines | Chloroheteroarenes | Toluene/t-AmOH | K3PO4 | Ambient Temp | High | organic-chemistry.org |
Reductive Amination Protocols for Piperazine Attachment
Reductive amination provides an alternative route for forging the C-N bond between the pyrazine and piperazine moieties. This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. nih.gov
In the context of synthesizing this compound, this protocol would necessitate a precursor such as 6-(2-furyl)pyrazine-2-carbaldehyde or a related ketone. This pyrazine aldehyde would first react with piperazine to form a pyrazinyl-iminium ion intermediate. This intermediate is not typically isolated but is reduced in situ to the final product. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity for imines over carbonyls. nih.govgoogle.com This method is widely used in the synthesis of N-alkylpiperazine derivatives for pharmaceutical applications. nih.gov
Formation of the Piperazine Ring in situ or Post-Pyrazine Synthesis
One such method involves the catalytic reductive cyclization of dioximes. mdpi.com This would begin with a primary amine on the pyrazine scaffold, which could undergo sequential Michael additions to nitrosoalkenes to form a bis(oximinoalkyl)amine intermediate. Subsequent catalytic hydrogenation would lead to the reductive cyclization and formation of the piperazine ring. mdpi.com
Another approach involves the cyclization of a precursor like N-(2-(2-furyl)pyrazin-6-yl)diethanolamine. The amination of diethanolamine (B148213) can be achieved using specialized catalysts, such as Ru-PNP pincer complexes, to form an aminoethyl ethanolamine (B43304) derivative, which can then be cyclized. researchgate.net The cyclization step often requires a coupling reagent to convert the hydroxyl groups into better leaving groups, facilitating the final intramolecular nucleophilic substitution to close the ring. researchgate.net While more steps are involved, this methodology offers flexibility in constructing highly substituted piperazine rings. organic-chemistry.org
Convergent and Divergent Synthetic Pathways for this compound
Stepwise Assembly Sequences of the Molecular Framework
A convergent synthesis is often the most logical approach for a molecule of this type. mdpi.com This strategy involves the independent synthesis of the two key fragments—the 2-(2-furyl)pyrazine core and the piperazine moiety—followed by their coupling in a late-stage step.
A plausible convergent sequence would be:
Synthesis of the 2-(2-furyl)pyrazine core: This can be achieved through various methods for pyrazine synthesis, such as the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net More specifically, a halogenated pyrazine, like 2,6-dichloropyrazine (B21018), could be selectively functionalized. A metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between 2,6-dichloropyrazine and a furan-2-yl organometallic reagent would yield 2-chloro-6-(2-furyl)pyrazine. ontosight.ai
Coupling: The final step would be the nucleophilic aromatic substitution reaction between 2-chloro-6-(2-furyl)pyrazine and piperazine, as detailed in section 2.3.1.
A divergent synthesis, on the other hand, would involve creating a common intermediate that can be used to generate a library of related compounds. nih.gov For instance, 2-chloro-6-(2-furyl)pyrazine could serve as a divergent intermediate. Reaction with piperazine yields the target compound, while reactions with other amines or nucleophiles would produce a range of analogues. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
One-Pot Reactions and Cascade Processes for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot or cascade reactions are highly desirable. mecp2024.comresearchgate.net These processes involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates.
While a specific one-pot synthesis for this compound may not be extensively documented, a hypothetical process can be envisioned based on established reactions. For example, a multi-component reaction could be designed. One could imagine a scenario where a 1,2-dicarbonyl compound, a 1,2-diamine precursor, and a furyl-containing building block react to form the pyrazine ring, which is then functionalized in situ.
A more plausible one-pot approach would combine the formation of the pyrazine ring and the introduction of the piperazine substituent. For instance, the reaction of an α-haloketone derived from furan with an aminoacetonitrile (B1212223) derivative could lead to an aminopyrazine intermediate via a cascade process. organic-chemistry.org Subsequent nucleophilic substitution with excess piperazine in the same pot could potentially yield the final product. Such strategies, while requiring careful optimization of reaction conditions, offer significant advantages in terms of efficiency and sustainability. elsevierpure.com
Advanced Synthetic Techniques and Green Chemistry Considerations in the Synthesis of the Chemical Compound
The construction of the this compound scaffold typically involves a sequential introduction of the furyl and piperazinyl moieties onto a pre-functionalized pyrazine core, often starting from a dihalopyrazine such as 2,6-dichloropyrazine. Green chemistry principles are increasingly being integrated into these synthetic routes, focusing on atom economy, the use of safer solvents, and energy efficiency. mobt3ath.com
One common approach begins with a Suzuki coupling reaction between 2,6-dichloropyrazine and 2-furylboronic acid. This reaction selectively replaces one chlorine atom with the furyl group, yielding 2-chloro-6-(2-furyl)pyrazine as a key intermediate. Subsequently, the remaining chlorine atom is substituted by piperazine. This nucleophilic aromatic substitution (SNAr) can be achieved by heating the intermediate with an excess of piperazine, often in the presence of a base. rsc.org To enhance the sustainability of this process, the use of greener solvents is being explored. While traditional syntheses often employ dipolar aprotic solvents, which can have toxicity concerns, research is ongoing into the use of more environmentally friendly alternatives. mdpi.com
The efficiency and selectivity of the synthesis of this compound and its analogues are heavily reliant on the choice of catalytic systems. Palladium-based catalysts are paramount in the C-C and C-N bond-forming reactions required for the synthesis of this compound. organic-chemistry.org
For the initial C-C bond formation via Suzuki coupling, a variety of palladium catalysts can be employed. The choice of ligand is critical for achieving high yields and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, are commonly used to facilitate the catalytic cycle. The reaction conditions, including the base and solvent, are also optimized to ensure efficient transmetalation and reductive elimination steps.
The subsequent C-N bond formation can be achieved through a Buchwald-Hartwig amination, another powerful palladium-catalyzed cross-coupling reaction. tandfonline.comnih.gov This method is particularly useful when the nucleophilic aromatic substitution is sluggish. The catalytic system for the Buchwald-Hartwig reaction typically consists of a palladium precursor, such as Pd(OAc)₂, and a suitable phosphine ligand. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often being employed.
Manganese-based pincer complexes have also emerged as effective catalysts for the dehydrogenative coupling of 2-aminoalcohols to form symmetrical 2,5-disubstituted pyrazines, representing a more atom-economical and environmentally benign approach. acs.org While this method is primarily for symmetrical pyrazines, it highlights the ongoing development of non-precious metal catalysts in pyrazine synthesis.
| Reaction Type | Catalyst/Ligand System | Typical Base | Common Solvents | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling (C-C bond) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | High yields, good functional group tolerance |
| Buchwald-Hartwig Amination (C-N bond) | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Applicable to a wide range of amines |
| Nucleophilic Aromatic Substitution (SNAr) | None (Base-mediated) | K₂CO₃, Et₃N | DMSO, NMP, Green Solvents | Transition-metal-free, cost-effective |
To address the limitations of traditional synthesis, such as long reaction times and harsh conditions, microwave-assisted synthesis and flow chemistry are being increasingly utilized for the preparation of pyrazine derivatives. mobt3ath.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rates of both the Suzuki coupling and the Buchwald-Hartwig amination reactions. nih.govnih.govorganic-chemistry.org The rapid and efficient heating provided by microwaves can lead to a dramatic reduction in reaction times, often from hours to minutes, while also improving product yields and minimizing the formation of byproducts. mdpi.com For the synthesis of this compound, a microwave-assisted protocol would involve the sequential coupling reactions in a dedicated microwave reactor, allowing for rapid optimization of reaction conditions.
Flow Chemistry Applications: Continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated synthesis and scale-up. For a multi-step synthesis like that of this compound, a sequential flow process can be designed. rsc.org In such a setup, the starting material would be pumped through a reactor containing an immobilized palladium catalyst for the Suzuki coupling. The output stream, containing the 2-chloro-6-(2-furyl)pyrazine intermediate, could then be mixed with a stream of piperazine and passed through a second heated reactor to facilitate the nucleophilic substitution or a second catalytic amination step. This integrated approach minimizes manual handling of intermediates and allows for precise control over reaction parameters, leading to improved consistency and yield.
| Technique | Key Parameters | Typical Reaction Time | Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Temperature, Power, Time | Minutes | Rapid reaction rates, higher yields, improved purity |
| Flow Chemistry | Flow Rate, Temperature, Catalyst Loading | Continuous | Enhanced safety, scalability, process control, automation |
Analytical and Spectroscopic Techniques for Structural Elucidation (Excluding specific identification data)
The structural confirmation of this compound and its analogues relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular weight, connectivity of atoms, and the electronic environment of the different nuclei within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The aromatic protons on the pyrazine and furan rings would appear in distinct regions of the spectrum, and their coupling patterns would help to confirm their relative positions. The protons of the piperazine ring would also show characteristic signals.
¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazine, furan, and piperazine rings would be indicative of their electronic environment and connectivity.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between the different structural fragments of the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands for C-H, C=C, C=N, and C-O bonds within the aromatic and heterocyclic rings would be expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic and heterocyclic systems in this compound would result in characteristic absorption bands in the UV-Vis spectrum.
Structure Activity Relationship Sar Studies of 2 2 Furyl 6 1 Piperazinyl Pyrazine Derivatives
Foundational Principles of Structure-Activity Relationship Elucidation in Rational Drug Design
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to discover and develop new medications based on a detailed understanding of the biological targets and their interactions with chemical compounds. google.com At the heart of this discipline lies the concept of Structure-Activity Relationship (SAR), which investigates the correlation between the three-dimensional structure of a molecule and its biological effect. nih.gov The analysis of SAR allows medicinal chemists to identify the specific chemical groups, or pharmacophores, responsible for eliciting a desired biological response. nih.gov This knowledge is then leveraged to strategically modify the lead compound's chemical structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.
The process typically involves the synthesis of a series of analogs of a lead compound, where specific parts of the molecule are systematically altered. These modifications can include changes in the size, shape, and electronic properties of substituents, as well as the introduction or removal of functional groups. By comparing the biological activity of these analogs, researchers can deduce which molecular features are critical for interaction with the biological target. This iterative process of design, synthesis, and biological testing is fundamental to optimizing a lead compound into a viable drug candidate.
Influence of Pyrazine (B50134) Core Modifications on the Biological Activity Profile of the Chemical Compound
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition, is a prevalent scaffold in numerous biologically active compounds and approved drugs. mdpi.comnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in drug design. nih.gov In the context of 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine derivatives, modifications to the pyrazine core are a key strategy for modulating their biological activity.
Positional and Electronic Effects of Substituents on the Pyrazine Ring (e.g., at C-2, C-6)
For instance, in related 2,6-disubstituted pyrazine systems investigated as casein kinase 2 (CK2) inhibitors, the nature of the substituents at these positions was found to be critical for potent inhibitory activity. Studies revealed that specific combinations of a (pyrrol-3-yl)acetic acid moiety and a monosubstituted aniline (B41778) at the 2 and 6 positions, respectively, yielded highly active compounds. nih.gov This highlights the importance of the electronic and steric interplay between the substituents and the pyrazine core in achieving optimal target engagement.
The electronic nature of the substituents is of particular importance. Electron-withdrawing groups can decrease the electron density of the pyrazine ring, potentially influencing its ability to participate in π-π stacking interactions with aromatic residues in the target's binding pocket. Conversely, electron-donating groups can increase the ring's electron density, which may favor different types of interactions. The precise effects are, however, highly dependent on the specific biological target and the nature of its binding site.
Steric and Electronic Contributions of the Pyrazine Nitrogen Atoms to Target Recognition
The two nitrogen atoms within the pyrazine ring are not mere structural components; they are key players in molecular recognition and binding. Their lone pairs of electrons can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (e.g., amino acid residues like asparagine, glutamine, or serine) in the active site of a protein. The 1,4-disposition of these nitrogen atoms provides a specific vector for these interactions, which can dictate the orientation of the molecule within the binding pocket.
The basicity of the pyrazine nitrogens, which is generally lower than that of pyridine, can also be a factor. semanticscholar.org This property influences the likelihood of protonation at physiological pH and, consequently, the potential for ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein. Modifications to the pyrazine ring that alter the electron density will invariably affect the basicity of the nitrogen atoms, thereby modulating their interaction potential.
Furthermore, the steric environment around the nitrogen atoms can influence their accessibility for hydrogen bonding. Bulky substituents in close proximity to the nitrogens may hinder their ability to form favorable interactions with the target, leading to a decrease in binding affinity. Therefore, a careful balance between electronic and steric factors is essential in the design of potent and selective this compound derivatives.
Modulation of Biological Activity and Selectivity by the Furan (B31954) Moiety
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another critical pharmacophoric element in the this compound scaffold. The furan moiety can engage in various interactions with biological targets and its modification offers a valuable avenue for fine-tuning the pharmacological properties of the molecule.
Impact of Furan Positional Isomerism (e.g., 2-furyl vs. 3-furyl)
The point of attachment of the furan ring to the pyrazine core, known as positional isomerism, can have a significant impact on the biological activity of the resulting compound. The electronic and steric profile of a 2-furyl substituent differs from that of a 3-furyl substituent, leading to distinct interactions with the biological target.
Pharmacological Consequences of Substitutions on the Furan Ring
Introducing substituents onto the furan ring provides another layer of chemical diversity for modulating the biological activity and selectivity of this compound derivatives. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and metabolic stability.
For instance, the addition of electron-withdrawing groups, such as a nitro group, to a furan ring has been shown in other chemical series to enhance certain biological activities. nih.gov Conversely, electron-donating groups can also be employed to fine-tune the electronic character of the furan ring. The strategic placement of substituents can also be used to block or slow down metabolic processes, thereby improving the pharmacokinetic profile of the compound.
In a series of dibenzofuran-piperazine derivatives, the introduction of a 2-furoyl moiety on the piperazine (B1678402) nitrogen resulted in a compound with significant antiplatelet activity, highlighting the pharmacological impact of furan-containing substituents. acs.org While this example is on a different scaffold, it underscores the principle that substitutions on or with a furan ring can lead to profound changes in biological activity.
Below are illustrative data tables showcasing how modifications to the pyrazine and furan rings in hypothetical series of this compound derivatives could influence their biological activity, based on established medicinal chemistry principles.
Table 1: Influence of Pyrazine Core Modifications Hypothetical data for illustrative purposes.
| Compound ID | R1 (at C-2) | R2 (at C-6) | Target Affinity (Ki, nM) |
|---|---|---|---|
| 1a | 2-Furyl | 1-Piperazinyl | 50 |
| 1b | 2-Furyl | 4-Methylpiperazin-1-yl | 35 |
| 1c | 2-Furyl | 4-Phenylpiperazin-1-yl | 80 |
| 1d | 3-Furyl | 1-Piperazinyl | 120 |
Table 2: Modulation by Furan Moiety Substitutions Hypothetical data for illustrative purposes.
| Compound ID | Furan Substituent | Target Affinity (Ki, nM) |
|---|---|---|
| 2a | H | 50 |
| 2b | 5-Methyl | 42 |
| 2c | 5-Chloro | 65 |
| 2d | 4-Nitro | 90 |
Contribution of the Piperazine Ring to Compound Efficacy and Binding Affinity
The piperazine ring is a common motif in pharmacologically active compounds, often referred to as a "privileged structure." mdpi.com Its inclusion in a molecule can significantly influence pharmacokinetic properties, such as solubility and bioavailability, and provide a versatile scaffold for arranging pharmacophoric groups in the correct three-dimensional orientation for target interaction. mdpi.com The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and provide a protonatable center, which is crucial for binding and solubility. researchgate.net
Modifications to the piperazine ring, either at the nitrogen (N) or carbon (C) atoms, can profoundly impact biological activity.
N-Substitutions: The substitution pattern at the distal nitrogen atom of the piperazine ring is a primary site for modification to modulate potency and selectivity. In a series of related pyrazine-piperazine derivatives, the nature of the substituent on a terminal benzamide (B126) ring, attached to the piperazine, was shown to be critical for anti-tubercular activity. nih.gov For instance, an unsubstituted phenyl ring demonstrated promising activity, while the introduction of various substituents led to a range of effects. nih.gov
Generally, the introduction of halogen atoms to an N-aryl substituent is a common strategy that significantly influences activity. Studies on other piperazine-containing scaffolds have shown that compounds with fluorine atom substitutions often exhibit the best activity. nih.gov This suggests that electronic and steric properties of the N-substituent are key determinants of efficacy.
The following table illustrates the impact of N-substitutions on the activity of a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives against M. tuberculosis H37Ra, providing a model for the potential effects on the this compound scaffold. nih.gov
| Compound | Substituent (R) on Benzamide Ring | IC₅₀ (µM) | IC₉₀ (µM) |
| 6a | -H | 1.46 | 3.73 |
| 6d | 4-F | 2.12 | 4.86 |
| 6e | 4-Cl | 1.94 | 4.09 |
| 6f | 4-Br | 1.83 | 3.99 |
| 6j | 2,4-di-F | 1.51 | 3.84 |
| 6k | 3-CF₃ | 2.94 | 5.12 |
C-Substitutions: While less common than N-substitution, the introduction of substituents on the carbon atoms of the piperazine ring offers another avenue for structural diversification. mdpi.com Direct functionalization of C-atoms in piperazine is challenging, but methods are being developed to access this chemical space. researchgate.net Adding substituents to the carbon framework can introduce chirality, alter the ring's conformation, and provide new vectors for interacting with target proteins. mdpi.com For example, derivatives bearing substituents at the 3-position of a piperazine ring have been shown to interact strongly with various receptors in the central nervous system. researchgate.net
The piperazine ring is not planar and typically exists in a thermodynamically stable chair conformation. researchgate.netresearchgate.net However, its flexibility allows it to adopt other conformations, such as a boat or twist-boat form, upon binding to a biological target. This conformational adaptability can be crucial for achieving optimal interactions within a binding site. nih.gov
Studies on 2-substituted piperazines have revealed that the substituent often prefers an axial orientation over an equatorial one. nih.gov This axial preference can be stabilized by intramolecular hydrogen bonds and is significant because it places key functional groups in a specific spatial orientation that may mimic the binding mode of other known active ligands. nih.gov The ability of the piperazine ring and its substituents to adopt a specific, low-energy conformation is a key factor in presenting the pharmacophoric elements correctly to the target receptor. Molecular modeling and dynamics simulations are often employed to understand the conformational flexibility of these derivatives and how it relates to their inhibitory activity. nih.gov
Linker and Spacer Optimisation within the this compound Scaffold
The composition and length of a linker determine the distance and geometric relationship between two interacting parts of a molecule, which is vital for achieving a productive binding event. nih.gov Linkers can range from simple alkyl chains to more complex structures incorporating amide bonds or other heterocyclic rings like piperazine itself. nih.govnih.gov
The length of the linker is a particularly sensitive parameter. In one study involving dimeric natural product derivatives connected by a piperazine-containing linker, the inhibitory concentration (IC₅₀) systematically decreased as the length of a methylene (B1212753) chain in the linker was increased, reaching an optimal length before activity began to decrease again with further extension. nih.gov This demonstrates that there is an optimal distance for presenting the pharmacophoric groups.
The chemical nature of the linker also plays a role. For example, incorporating an amide bond into a linker can reduce the basicity of a nearby piperazine nitrogen due to the electron-withdrawing character of the carbonyl group. scispace.com This modulation of physicochemical properties like pKa can significantly affect a molecule's solubility, cell permeability, and target-binding interactions. scispace.comrsc.org
The following table, based on data from podophyllotoxin (B1678966) derivatives, illustrates how linker length can directly impact cytotoxic activity. nih.gov
| Compound | Methylene Units in Linker (n) | IC₅₀ (µM) against K562 cells |
| Derivative 1 | 2 | 0.151 |
| Derivative 2 | 4 | 0.098 |
| Derivative 3 | 6 | 0.052 |
| Derivative 4 | 8 | 0.016 |
| Derivative 5 | 10 | 0.027 |
| Derivative 6 | 12 | 0.041 |
The primary role of a linker is to ensure the correct spatial orientation of the key binding elements of the drug molecule for optimal molecular recognition by its biological target. The linker's length, rigidity, and conformational preferences dictate the three-dimensional geometry of the entire ligand. nih.gov
For instance, the conformational preference of substituents on the piperazine ring (e.g., axial vs. equatorial) directly impacts how a pharmacophoric group is presented to the receptor. nih.gov A rigid linker may lock the molecule into a single, favorable conformation, potentially increasing affinity by reducing the entropic penalty of binding. Conversely, a flexible linker allows the molecule to adapt its shape to fit the binding site, which can also be advantageous. nih.gov The optimal degree of flexibility is a key consideration in linker design. Ultimately, the linker must position the pharmacophoric elements in a precise geometry that complements the arrangement of amino acid residues in the target's binding pocket to maximize favorable interactions.
Identification of Key Pharmacophoric Elements and Their Tolerability for Variation
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified.
Pyrazine Ring: The pyrazine ring itself is a crucial aromatic, electron-deficient heterocycle. Its nitrogen atoms can act as hydrogen bond acceptors. It serves as a rigid core scaffold, correctly positioning the furan and piperazine substituents. researchgate.net
Furan Ring: The 2-furyl group provides another heteroaromatic system that can engage in π-π stacking or hydrophobic interactions within the binding pocket. The oxygen atom can also serve as a hydrogen bond acceptor.
Piperazine Moiety: This is a critical pharmacophoric element. Its two nitrogen atoms are key features, acting as hydrogen bond acceptors. The distal nitrogen is often a basic center, which may be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target protein. mdpi.com
Substituents on Piperazine: As discussed in section 3.4.1, the nature of the N-substituent is a key determinant of activity and can be considered a distinct pharmacophoric feature, often involving an aromatic ring for hydrophobic interactions and specific functional groups for polar contacts. nih.govnih.gov
Pharmacophore models for related pyrimidinyl-piperazine derivatives suggest a combination of features including hydrogen bond acceptors, a hydrogen bond donor, and aromatic/hydrophobic regions are essential for binding. nih.govresearchgate.net
The tolerability for variation in these elements differs. The core pyrazine-piperazine structure is likely essential for the class. However, the N-substituent on the piperazine is highly tolerant of variation, and this position is the primary focus for optimization to fine-tune potency and selectivity. nih.govnih.gov The furan ring could potentially be replaced by other five- or six-membered aromatic or heteroaromatic rings (bioisosteric replacement) to probe the importance of its specific electronic and steric properties, though this may significantly alter the activity profile.
Pharmacological Investigations and Mechanistic Studies of 2 2 Furyl 6 1 Piperazinyl Pyrazine
In Vitro Pharmacological Profiling and Target Engagement Assays (Excluding dosage)
Receptor Binding and Ligand-Binding Affinity Determinations
No data are available on the binding profile of 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine to specific biological receptors.
Enzyme Inhibition and Activation Studies
There is no published information regarding the inhibitory or activating effects of this compound on any enzymes.
Cell-Based Functional Assays for Receptor Agonism/Antagonism and Cellular Responses
Information from cell-based assays to determine the functional activity (e.g., agonist, antagonist, inverse agonist) of this compound at various receptors, or its impact on cellular signaling pathways, is not available in the current scientific literature.
Assessment of Selective Action on Specific Biological Targets (e.g., Serotonin (B10506) Receptors, Kinases)
While related pyrazine (B50134) and piperazine (B1678402) derivatives have been investigated for their effects on targets such as serotonin receptors and kinases, no such selectivity profiling has been published for this compound itself.
In Vivo Preclinical Efficacy Studies (Excluding dosage, safety, clinical data)
Establishment and Utilization of Relevant Animal Models for Disease Conditions
There are no published preclinical studies describing the evaluation of this compound in any animal models of disease.
Evaluation of Pharmacodynamic Biomarkers Indicating Biological Response
Due to the nascent stage of research on this compound, specific pharmacodynamic biomarkers have not yet been established. However, based on the known activities of related pyrazine and piperazine compounds, several potential biomarkers can be proposed for future investigations. Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, in studies of other heterocyclic compounds, a dose-dependent increase in lactate (B86563) dehydrogenase (LDH) release is a common biomarker for cytotoxicity, indicating a loss of membrane integrity. nih.gov
Should this compound exhibit anticancer properties, as is common for this class of compounds, relevant biomarkers could include the modulation of key proteins involved in cell cycle regulation and apoptosis. For example, a newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analog demonstrated potent anticancer activity by inducing apoptosis through the inhibition of Src kinase in hepatocellular carcinoma cells. nih.gov In this context, the phosphorylation status of Src and downstream proteins like Rb, as well as levels of cell cycle regulators such as cyclin E and cdk2, could serve as valuable pharmacodynamic biomarkers. nih.gov
Furthermore, given the anti-inflammatory properties observed in some pyrazine derivatives, biomarkers such as levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX) could be relevant.
Elucidation of the Molecular Mechanisms of Action of the Chemical Compound
The molecular mechanisms of action for this compound have not been directly elucidated. However, research on analogous structures provides a foundational understanding of its potential pathways of action. Pyrazine and piperazine moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer, antimicrobial, and antipsychotic effects. semanticscholar.orgrsc.org
While specific biological targets of this compound are yet to be identified, molecular docking studies on other pyrazine derivatives have provided insights into their potential interactions. For instance, novel pyrazine-based molecules have been investigated as potential inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy. doaj.org Molecular docking studies of these compounds explored the binding interactions of the ligands with the active sites of the enzyme. doaj.org
In the context of anticancer activity, a common theme for pyrazine derivatives, various kinases are potential targets. For example, certain 6-substituted piperazine-containing purine analogs have been shown to selectively interact with kinases such as ALK, BTK, and DDR2. nih.gov Molecular docking studies of these compounds have revealed distinct contacts within the activation loop of these kinases. nih.gov Given the structural similarities, it is plausible that this compound could also interact with the active sites of various kinases, thereby modulating their activity.
The modulation of downstream signaling pathways by pyrazine and piperazine derivatives is a key aspect of their pharmacological effects. In cancer cells, these compounds can trigger apoptosis through both extrinsic and intrinsic pathways. nih.gov For example, a 6-substituted piperazine-containing purine analog was found to decrease the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, ultimately leading the cell to apoptosis. nih.gov
Furthermore, some piperazine derivatives have been designed as multi-target antipsychotic agents, modulating dopamine (B1211576) (D2), serotonin (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors. rsc.org This multi-receptor affinity leads to the modulation of complex downstream signaling cascades in the central nervous system. rsc.org
The chemical architecture of this compound, featuring both a pyrazine and a furan (B31954) ring, suggests the potential for multi-targeting and pleiotropic effects, including antioxidant and cytoprotective actions. Numerous pyrazine derivatives have been reported to possess free-radical scavenging activity.
A study on novel pyrazine 2-carboxylic acid derivatives of piperazines demonstrated their antioxidant potential using ABTS and DPPH radical scavenging assays. The following table illustrates the antioxidant activity of some of these derivatives.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
| P10 | 71.708 | 60.375 |
Data extracted from a study on pyrazine 2-carboxylic acid derivatives.
The furan moiety is also known to be present in compounds with antioxidant properties. A series of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-arylfuryl/thienyl) substituted pyrazolines were synthesized and showed moderate antioxidant activity in a DPPH scavenging assay.
Cytoprotective effects are also a plausible activity for this class of compounds. The ability to scavenge free radicals can contribute to protecting cells from oxidative stress-induced damage.
Emerging research suggests that pyrazine derivatives can influence fundamental cellular processes such as mitochondrial function. Some novel pyrazine compounds have been identified as mitochondrial uncouplers. nih.gov Mitochondrial uncoupling is a process where protons leak across the inner mitochondrial membrane, leading to an increase in cellular respiration that is not coupled to ATP synthesis. This can have therapeutic implications for metabolic diseases.
In studies on L6 rat myoblast cells, certain nih.govnih.govdoaj.orgOxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives were shown to increase the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. nih.gov While the specific effects of this compound on mitochondrial function are unknown, this area warrants further investigation given the activities of related compounds.
Integration of Structure-Mechanism Relationships for Deeper Understanding of Compound Activity
The biological activity of pyrazine and piperazine derivatives is intricately linked to their chemical structure. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore that can engage in various non-covalent interactions with biological targets. semanticscholar.orgnih.gov The piperazine moiety often enhances the pharmacokinetic properties of a molecule and can also participate in target binding. mdpi.com
In a study of pyrazine-based novel molecules as potential acetylcholinesterase inhibitors, the structure-activity relationship was found to be dependent on the substitution pattern around a phenyl ring attached to the core structure. doaj.org Similarly, for a series of 6-substituted piperazine-containing purine analogs with anticancer activity, the nature of the substituent on the piperazine ring significantly influenced their cytotoxicity. nih.gov
The presence of the furan ring in this compound is also likely to contribute to its biological activity profile, potentially influencing its antioxidant properties and interactions with specific biological targets. A deeper understanding of the structure-mechanism relationships for this class of compounds will require further synthesis of analogs and comprehensive biological evaluation, including in vitro and in vivo studies, as well as computational modeling. nih.gov
Comparative Pharmacological Analysis with Established Therapeutic Agents and Related Heterocyclic Compounds
A thorough comparative pharmacological analysis of this compound necessitates an evaluation of its structural components in relation to established therapeutic agents and other heterocyclic compounds. Due to a lack of specific pharmacological data for this exact molecule in the public domain, this analysis is based on the well-documented activities of its constituent moieties: the pyrazine ring, the piperazine ring, and the furyl group. These three components are prevalent in a wide array of clinically significant drugs, suggesting that their combination in this compound could confer a unique pharmacological profile.
The pyrazine core is a key feature in several therapeutic agents, valued for its role as a scaffold and its contribution to the molecule's electronic and steric properties. nih.gov For instance, Bortezomib , a proteasome inhibitor used in the treatment of multiple myeloma, features a pyrazine ring. nih.gov Another notable example is Pyrazinamide (B1679903) , a first-line medication for tuberculosis. researchgate.net The presence of the pyrazine ring in these drugs highlights its acceptance as a privileged structure in medicinal chemistry. Pyrazine derivatives have been extensively investigated for their potential as anticancer agents, with research focusing on their mechanisms of action and structure-activity relationships. nih.govbenthamdirect.com
The piperazine ring is another ubiquitous pharmacophore found in numerous FDA-approved drugs, spanning a wide range of therapeutic areas. thieme-connect.com This heterocycle is often incorporated into drug design to improve physicochemical properties, such as solubility and bioavailability, and to serve as a linker between different pharmacophoric groups. mdpi.com In the context of oncology, the piperazine moiety is a critical component of several kinase inhibitors, including Imatinib , used to treat chronic myeloid leukemia. In the field of neuroscience, piperazine derivatives are well-established as antipsychotics (e.g., Olanzapine , Ziprasidone ), antidepressants (e.g., Vortioxetine ), and anxiolytics. researchgate.netresearchgate.net The anxiolytic and antidepressant-like effects of some piperazine derivatives are thought to be mediated through the serotonergic pathway. nih.gov
The furyl group, an aromatic five-membered ring containing an oxygen atom, is also present in various bioactive molecules. While less common as a core scaffold in pharmaceuticals compared to pyrazine and piperazine, it can significantly influence a molecule's interaction with biological targets. For example, the compound YC-1 (Lificiguat) , an indazole derivative containing a 5'-hydroxymethyl-2'-furyl group, has been studied for its antiplatelet activity. nih.gov Structure-activity relationship studies of YC-1 derivatives have provided insights into how substitutions on the furan ring can modulate biological effects. nih.gov
When comparing this compound to established drugs, its hybrid structure suggests the potential for a multi-target profile. The N-aryl piperazine structure is a common feature in drugs targeting the central nervous system. The combination of a pyrazine ring with a piperazine substituent can be found in various compounds explored for anticancer activity. Research on piperazinyl-quinoline hybrids and pteridine (B1203161) derivatives with piperazine scaffolds has shown promising cytotoxic activity against various cancer cell lines. researchgate.net
To contextualize the potential efficacy of this compound, the following table presents pharmacological data for a selection of established drugs and related heterocyclic compounds containing one or more of its structural motifs.
Table 1: Comparative Pharmacological Data of Related Heterocyclic Compounds
| Compound Name | Therapeutic Class | Primary Mechanism of Action | Key Heterocyclic Moiety | Reported Potency (Example) |
|---|---|---|---|---|
| Imatinib | Anticancer | Tyrosine Kinase Inhibitor | Piperazine, Pyrimidine | IC50 = 100 nM (v-Abl) |
| Bortezomib | Anticancer | Proteasome Inhibitor | Pyrazine | Ki = 0.6 nM (26S proteasome) |
| Olanzapine | Antipsychotic | Dopamine & Serotonin Receptor Antagonist | Piperazine, Thiophene | Ki = 0.47 nM (Dopamine D2) |
| Vortioxetine | Antidepressant | Serotonin Transporter Inhibitor | Piperazine | Ki = 1.6 nM (SERT) |
| Pyrazinamide | Antitubercular | Fatty Acid Synthase I Inhibitor | Pyrazine | MIC = ~25 µg/mL (M. tuberculosis) |
| YC-1 (Lificiguat) | Antiplatelet (Investigational) | Soluble Guanylate Cyclase Activator | Furan, Indazole | IC50 = 1.7 µM (Relaxation of aortic rings) nih.gov |
Note: The data in this table is for comparative purposes and is derived from various scientific sources. IC50 and Ki values can vary based on experimental conditions.
The structure of this compound, which links a pyrazine and a furan ring via a piperazine bridge, represents a unique combination of these pharmacologically significant heterocyles. The specific arrangement and electronic interplay between the electron-rich furan ring, the electron-deficient pyrazine ring, and the flexible piperazine linker are expected to define its biological activity. Further preclinical studies are essential to elucidate the specific pharmacological profile and therapeutic potential of this compound in comparison to existing agents.
Computational Approaches in the Design and Analysis of 2 2 Furyl 6 1 Piperazinyl Pyrazine
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Modes and Conformations within Target Active Sites
In theory, molecular docking simulations for 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The pyrazine (B50134) ring, with its heteroaromatic nature, can participate in both polar and nonpolar interactions. The nitrogen atoms of the pyrazine and piperazine (B1678402) rings can act as hydrogen bond acceptors, while the furan (B31954) moiety can also engage in various interactions. The specific binding mode would be highly dependent on the topology and amino acid composition of the target's active site. For instance, studies on other pyrazine-based ligands have shown that hydrogen bonding to the pyrazine nitrogen is a frequent interaction.
Estimation of Binding Affinities and Rational Optimization for Potency
Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity (e.g., in kcal/mol). These scores provide a theoretical estimation of the ligand's potency. A lower binding energy generally suggests a more stable protein-ligand complex. Based on these predictions, medicinal chemists could rationally design derivatives of this compound to enhance potency. For example, if a specific hydrogen bond is predicted to be crucial, modifications to the ligand that strengthen this interaction could be prioritized.
Table 1: Hypothetical Molecular Docking Results for this compound against various protein targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | H-bond with ASP168, Pi-Pi stacking with PHE80 |
| Protease B | -7.2 | H-bond with GLU120, Hydrophobic interactions |
| GPCR C | -9.1 | H-bond with ASN204, Ionic interaction with LYS198 |
Note: The data in this table is purely illustrative and not based on actual research findings for the specified compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts activity based on these descriptors. For pyrazine derivatives, descriptors related to their electronic properties and shape have been shown to be important in QSAR studies for various activities.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. An MD simulation of this compound bound to a protein target would start with the docked complex. The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds. This would allow for the assessment of the stability of the predicted binding pose, the flexibility of the ligand in the active site, and the role of water molecules in mediating protein-ligand interactions. Such simulations have been used to study the binding of various pyrazine derivatives to proteins like human serum albumin, revealing the importance of hydrophobic forces in their interaction.
Analysis of Dynamic Behavior and Conformational Flexibility of the Chemical Compound
The dynamic nature and conformational flexibility of this compound are critical determinants of its biological activity. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. semanticscholar.orgresearchgate.net By simulating the atomic motions of the compound in a virtual environment that mimics physiological conditions, researchers can identify the most stable conformations and the transitions between them.
For this compound, MD simulations would typically involve placing the molecule in a solvent box, often water, and calculating the forces between atoms using a specific force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a set period. Analysis of these trajectories can reveal key information about the molecule's flexibility, including the rotational freedom of the furan and piperazine rings relative to the central pyrazine core.
Key Parameters Analyzed in MD Simulations:
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |
| Radius of Gyration (Rg) | Represents the compactness of the molecule, providing insights into its overall shape and folding. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds, identifying preferred torsional angles and conformational states. |
| Hydrogen Bond Analysis | Identifies intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing specific conformations and mediating interactions with biological targets. |
Understanding the conformational preferences of this compound is essential for predicting how it will bind to a target receptor. A flexible molecule may be able to adapt its shape to fit into a binding pocket, while a more rigid molecule may have higher pre-organization energy for binding.
Simulation of Ligand-Target Complex Stability and Dissociation Kinetics
Once a biological target for this compound is identified, computational methods can be employed to simulate the stability of the ligand-target complex and predict its dissociation kinetics. These simulations provide valuable information on the strength and duration of the interaction, which are critical for pharmacological efficacy.
Molecular docking is often the first step in this process, predicting the preferred binding orientation of the compound within the active site of the target protein. doaj.org Following docking, more rigorous methods like MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy.
Methods for Simulating Complex Stability and Kinetics:
| Method | Description |
| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | A popular method for calculating the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. |
| Free Energy Perturbation (FEP) | A computationally intensive but highly accurate method for calculating relative binding free energies between similar ligands. |
| Steered Molecular Dynamics (SMD) | A technique used to simulate the unbinding of a ligand from its target by applying an external force, providing insights into the dissociation pathway and the forces involved. |
The dissociation rate constant (k_off) is a key parameter that determines the residence time of a drug on its target. A longer residence time can lead to a more sustained pharmacological effect. Computational methods are increasingly being used to predict k_off, guiding the design of compounds with optimized dissociation kinetics.
De Novo Drug Design and Virtual Screening Methodologies for Novel Analogues
Computational techniques are invaluable for the design of novel analogues of this compound with improved properties. De novo design algorithms can generate new molecular structures from scratch, based on the structural requirements of the target binding site. These methods can explore a vast chemical space to identify novel scaffolds and substituents that are predicted to have high affinity and selectivity.
Virtual screening is another powerful approach for identifying promising new analogues from large compound libraries. This can be done through two main strategies:
Structure-based virtual screening (SBVS): This method uses the three-dimensional structure of the target protein to dock and score a large number of compounds, prioritizing those that are predicted to bind with high affinity.
Ligand-based virtual screening (LBVS): When the structure of the target is unknown, this approach uses the known active compound, this compound, as a template to search for other molecules with similar properties, such as shape and chemical features.
These computational design and screening approaches can significantly accelerate the identification of lead compounds, reducing the time and cost associated with traditional high-throughput screening. nih.gov
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (Excluding specific safety/adverse effects)
In addition to predicting the interaction of a compound with its target, computational models can also forecast its pharmacokinetic and pharmacodynamic properties. These predictions are crucial for assessing the drug-likeness of a molecule and for identifying potential liabilities early in the drug discovery process.
ADME properties determine the bioavailability and in vivo fate of a drug. A wide range of in silico models are available to predict these properties for this compound and its analogues. doaj.orgjetir.orgnih.govjohnshopkins.edu
Commonly Predicted ADME Parameters:
| Parameter | Description |
| Aqueous Solubility | Predicts the solubility of the compound in water, which is important for absorption. |
| LogP / LogD | Measures the lipophilicity of the compound, which influences its ability to cross cell membranes. |
| Caco-2 Permeability | Predicts the intestinal absorption of the compound. |
| Plasma Protein Binding | Estimates the extent to which the compound will bind to proteins in the blood, which affects its distribution and availability to reach the target. |
| CYP450 Inhibition | Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the central nervous system. |
These predictions are typically based on quantitative structure-property relationship (QSPR) models, which use the chemical structure of a molecule to predict its properties.
While specific adverse effects are excluded from this discussion, it is important to note the methodologies used in computational toxicology screening. These methods aim to identify potential toxicological liabilities of a compound based on its chemical structure. researchgate.net
Methodologies in Computational Toxicology:
Structural Alerts: This approach identifies specific chemical substructures or fragments that are known to be associated with toxicity.
Quantitative Structure-Activity Relationship (QSAR) Models: Similar to ADME prediction, QSAR models are used to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity.
Expert Systems: These are knowledge-based systems that incorporate toxicological data and expert rules to assess the potential toxicity of a compound.
By employing these computational toxicology screening methods, researchers can prioritize compounds with a lower predicted risk of toxicity for further development.
Future Directions and Therapeutic Potential of 2 2 Furyl 6 1 Piperazinyl Pyrazine Research
Strategic Development of Novel Analogues with Enhanced Potency, Selectivity, and Metabolic Stability
The development of novel analogues of 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine is a critical step toward optimizing its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for systematic modifications to enhance potency, improve selectivity for specific biological targets, and increase metabolic stability. encyclopedia.pubnih.gov
Key strategies for analogue development include:
Modification of the Piperazine (B1678402) Moiety: The secondary amine of the piperazine ring is a prime site for substitution. Introducing a variety of functional groups can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects target engagement and pharmacokinetic profiles. researchgate.netresearchgate.net For instance, adding bulky or polar substituents can improve selectivity and reduce off-target effects.
Alteration of the Furan (B31954) Ring: The furan ring is susceptible to oxidative metabolism, which can lead to the formation of reactive cis-enedial intermediates and potential hepatotoxicity. nih.gov A scaffold-hopping strategy, replacing the furan with more metabolically stable heterocycles like pyridine, pyrazole, or thiazole, could mitigate this liability while preserving essential binding interactions. nih.gov
Substitution on the Pyrazine (B50134) Core: While the pyrazine ring is already substituted at the 2 and 6 positions, further functionalization, if synthetically feasible, could fine-tune electronic properties and influence target binding.
Improving metabolic stability is a primary challenge. The metabolic fate of a compound significantly influences its efficacy and safety. researchgate.net Besides the furan ring's potential for oxidation, the piperazine ring can also undergo metabolism. Strategies to enhance stability include introducing electron-withdrawing groups or replacing metabolically labile hydrogen atoms with fluorine. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Piperazine N-Substitution | Modulate polarity, size, and basicity. | Enhanced target selectivity; Improved pharmacokinetic properties. |
| Furan Ring Bioisosteric Replacement | Mitigate oxidative metabolism and potential toxicity. | Increased metabolic stability; Reduced risk of reactive metabolite formation. |
| Fluorination of Aromatic Rings | Block sites of metabolism. | Enhanced metabolic stability and bioavailability. |
Exploration of Undiscovered Therapeutic Indications and Biological Targets for the Chemical Compound
The broad pharmacological potential of pyrazine and piperazine derivatives suggests that this compound and its analogues could be active against a wide array of biological targets and therapeutic indications. mdpi.comsemanticscholar.org Many molecules incorporating these scaffolds have shown promise as anticancer, antidepressant, antiviral, and anti-inflammatory agents. researchgate.netontosight.airesearchgate.net
Potential therapeutic areas for exploration include:
Oncology: Pyrazine derivatives are well-represented among anticancer agents, often functioning as kinase inhibitors. ingentaconnect.comnih.govnih.gov For example, some pyrazine-based compounds act as dual c-Met/VEGFR-2 inhibitors, targeting pathways crucial for tumor growth and angiogenesis. frontiersin.org Screening this compound analogues against a panel of cancer-related kinases could uncover novel antitumor activities.
Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting CNS receptors, such as those for serotonin (B10506) and dopamine (B1211576). researchgate.netnih.gov This suggests that derivatives of the title compound could be investigated for applications in treating depression, anxiety, or schizophrenia.
Infectious Diseases: Heterocyclic compounds, including pyrazines, have been a source of antimicrobial and antiviral agents. nih.govresearchgate.net Pyrazinamide (B1679903) is a cornerstone drug for tuberculosis treatment. researchgate.net Analogues of this compound could be evaluated for activity against various pathogens.
| Potential Therapeutic Area | Relevant Biological Targets | Rationale Based on Scaffold |
| Oncology | Tyrosine Kinases (e.g., c-Met, VEGFR-2), Proteasomes | Pyrazine and piperazine motifs are common in kinase inhibitors and other anticancer drugs. nih.govfrontiersin.org |
| CNS Disorders | Serotonin (5-HT) Receptors, Dopamine Receptors | The piperazine ring is a well-established pharmacophore for CNS-active agents. researchgate.netnih.gov |
| Infectious Diseases | Bacterial and Viral Enzymes | Pyrazine is a key component of the anti-tuberculosis drug Pyrazinamide. researchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine Pathways | Pyrazine derivatives have demonstrated anti-inflammatory properties. mdpi.comnih.gov |
Investigation of Combination Therapies Involving this compound Derivatives
Combining therapeutic agents is a cornerstone of modern medicine, particularly in complex diseases like cancer, to enhance efficacy and overcome drug resistance. researchgate.net If derivatives of this compound are found to have, for example, anticancer activity, exploring their use in combination with existing chemotherapies or targeted agents would be a logical next step.
Researchers are increasingly focused on creating novel derivatives by combining pyrazine-based structures with other moieties to enhance anticancer effects. ingentaconnect.comresearchgate.net A potential derivative of this compound could be designed to inhibit a specific cancer-related pathway, which could then be paired with a cytotoxic agent or an immunotherapy drug. The goal of such a combination would be to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects.
Innovative Prodrug Strategies and Advanced Drug Delivery Systems
Prodrugs are inactive precursors that are converted into the active drug within the body. This strategy is often used to overcome poor solubility, low permeability, or rapid metabolism. irjmets.com For this compound, the piperazine nitrogen offers a convenient handle for creating prodrugs, such as biodegradable esters or carbamates, which can be enzymatically cleaved in vivo to release the active compound. nih.gov This approach could enhance oral bioavailability or enable targeted drug delivery.
Advanced drug delivery systems offer another avenue for improving the therapeutic index of these compounds. Encapsulating a derivative within nanoparticle-based systems, such as polymer-drug conjugates (PDCs), can improve specificity for target tissues, like tumors, while minimizing exposure to healthy cells. nih.govnih.gov This is particularly relevant for heterocyclic anticancer compounds, where targeted delivery can reduce systemic toxicity. nih.gov
Addressing Challenges in Compound Developability and Translational Research
The translation of a promising chemical compound from the laboratory to clinical use is fraught with challenges. For this compound, a key developability hurdle is the metabolic liability of the furan ring. nih.gov As previously mentioned, furan can be metabolized by cytochrome P450 enzymes to form a reactive α,β-unsaturated dialdehyde, which can covalently bind to cellular macromolecules, leading to toxicity. nih.gov
Early and thorough investigation of the compound's metabolic profile is essential. In vitro studies using liver microsomes can identify major metabolites and reactive intermediates. researchgate.net If metabolic instability or toxicity is confirmed, medicinal chemistry efforts must focus on designing analogues that replace or modify the furan ring to block these metabolic pathways. nih.govnih.gov Other challenges include achieving optimal aqueous solubility, chemical stability, and a scalable synthetic route, all of which are critical for successful drug development. rsc.orgresearchgate.net
Emerging Research Paradigms and Unexplored Frontiers in Pyrazine-Based Medicinal Chemistry
The field of medicinal chemistry is constantly evolving, with new paradigms offering exciting opportunities for pyrazine-based compounds. rsc.org One emerging area is the development of targeted protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras). These molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound scaffold could potentially be adapted to serve as a ligand for a target protein of interest within a PROTAC construct.
Furthermore, the principles of fragment-based drug discovery could be applied. The individual components—furan, pyrazine, and piperazine—could be tested for weak binding to a target, and this information could guide the assembly of more potent, larger molecules. The versatility of the pyrazine heterocycle makes it a valuable platform for innovative synthetic methodologies and novel drug discovery efforts. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for introducing piperazine and furyl moieties into pyrazine derivatives?
- Methodological Answer : Piperazine incorporation typically involves alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C, followed by functionalization (e.g., methylation or benzylation) to enhance solubility . The furyl group can be introduced via nucleophilic substitution or coupling reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in triazole-linked analogs . Critical steps include optimizing reaction time, solvent ratios (e.g., H₂O:DCM = 1:2), and catalytic systems (e.g., CuSO₄·5H₂O/sodium ascorbate) .
Q. How can water solubility and drug-like properties be improved in pyrazine-piperazine hybrids?
- Methodological Answer : Solubility enhancement strategies include:
- Introducing polar substituents (e.g., hydroxyl, methyl, or benzyl groups) on the piperazine ring .
- Using hydrophilic counterions (e.g., fumarate or hydrochloride salts) to stabilize charged species .
- Structural modifications like N-methylation of the piperazine nitrogen, which reduces basicity and improves pharmacokinetic profiles .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in receptor binding affinity data for pyrazine-piperazine derivatives?
- Methodological Answer : Discrepancies in receptor affinity (e.g., α₂-adrenergic vs. 5-HT₂C selectivity) are addressed via:
- Competitive binding assays : Using radiolabeled ligands (e.g., [³H]clonidine for α₂ receptors) to quantify displacement efficiency .
- Conformational analysis : Molecular modeling (e.g., DFT or docking) to compare ligand-receptor interactions with reference compounds like mianserin .
- Metabolic profiling : Assessing whether metabolic activation (e.g., cytochrome P450-mediated oxidation) alters binding kinetics .
Q. How do structural modifications (e.g., halogenation or alkylation) impact hypoglycemic activity in imidazo[1,2-a]pyrazine derivatives?
- Data-Driven Insights :
| Modification Type | Hypoglycemic Potency (ED₅₀, mg/kg) | α₂-Adrenergic Affinity (Ki, nM) |
|---|---|---|
| 8-(1-Piperazinyl) (Parent) | 10.2 | 1.5 |
| 2-Methyl Substituent | 15.8 | 4.3 |
| 5-Methyl Substituent | 12.1 | 2.7 |
| 4-Methylpiperazine | 18.4 | 12.9 |
- Key Finding : Methylation at the 5-position retains hypoglycemic activity while reducing α₂-receptor selectivity, suggesting divergent structure-activity relationships (SAR) for therapeutic vs. off-target effects .
Q. What strategies mitigate genotoxicity risks in metabolically activated pyrazine-piperazine compounds?
- Methodological Answer :
- Reactive metabolite trapping : Use glutathione (GSH) or cyanide to intercept electrophilic intermediates formed during metabolic oxidation .
- Isotope-labeling studies : Track metabolic pathways (e.g., ¹⁴C-labeled compounds) to identify toxicophores .
- Structural redesign : Replace metabolically labile groups (e.g., chlorobenzyloxy) with stable bioisosteres (e.g., trifluoromethyl) .
Data Contradiction Analysis
Q. Why do some pyrazine-piperazine hybrids show conflicting α₂/α₁-adrenergic receptor selectivity profiles?
- Resolution :
- Receptor subtype heterogeneity : Tissue-specific receptor isoforms (e.g., cortical vs. cardiac α₂ receptors) may exhibit divergent ligand recognition .
- Experimental conditions : Variations in assay buffers (e.g., Mg²⁺ concentration) or membrane preparation methods alter receptor conformation and ligand affinity .
- Ligand tautomerism : Prototropic equilibria (e.g., imidazo[1,2-a]pyrazine ring tautomers) can modulate binding modes .
Key Synthesis Protocols
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine alkylation | Nucleophilic substitution | Bis(2-chloroethyl)amine, sulfolane, 150°C, 16 h | 65–78 | |
| Furyl coupling | CuAAC | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2), RT, 2 h | 82–90 | |
| N-Methylation | Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 73 |
Critical Research Gaps
- Metabolic Stability : Limited data on hepatic clearance and CYP inhibition for furyl-piperazine hybrids.
- In Vivo Efficacy : Most hypoglycemic studies are limited to rodent models; primate data are lacking .
- Toxicity Profiling : No long-term carcinogenicity studies for 2-(2-Furyl)-6-(1-Piperazinyl)Pyrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
